molecular formula C14H12BrClOS B13477670 4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

Cat. No.: B13477670
M. Wt: 343.7 g/mol
InChI Key: LYUUETZFWKVLFP-UHFFFAOYSA-N
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Description

4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with bromine, a chlorophenylmethoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Methoxylation: The attachment of a methoxy group to the benzene ring.

    Methylsulfanylation: The addition of a methylsulfanyl group to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.

    Substitution: The bromine, chlorine, or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 1-Bromo-4-chloro-2-methoxybenzene
  • 4-Bromoanisole

Uniqueness

4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both electron-withdrawing (bromine, chlorine) and electron-donating (methoxy, methylsulfanyl) groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12BrClOS

Molecular Weight

343.7 g/mol

IUPAC Name

4-bromo-1-[(2-chlorophenyl)methoxy]-2-methylsulfanylbenzene

InChI

InChI=1S/C14H12BrClOS/c1-18-14-8-11(15)6-7-13(14)17-9-10-4-2-3-5-12(10)16/h2-8H,9H2,1H3

InChI Key

LYUUETZFWKVLFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2Cl

Origin of Product

United States

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